![molecular formula C26H18N4O8S2 B15009441 1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B15009441.png)
1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is a complex organic compound featuring a pyrrolidine-2,5-dione core structure, which is known for its versatile applications in medicinal chemistry. This compound is characterized by the presence of nitrophenyl and sulfanyl groups, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of nitrophenyl and sulfanyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with 4-nitrobenzenethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The sulfanyl groups may also play a role in the compound’s biological effects by participating in redox reactions and forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar chemical reactivity and biological activities.
Uniqueness
1,1’-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione} is unique due to the combination of nitrophenyl and sulfanyl groups attached to the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C26H18N4O8S2 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfanyl-1-[3-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H18N4O8S2/c31-23-13-21(39-19-8-4-15(5-9-19)29(35)36)25(33)27(23)17-2-1-3-18(12-17)28-24(32)14-22(26(28)34)40-20-10-6-16(7-11-20)30(37)38/h1-12,21-22H,13-14H2 |
Clé InChI |
LKKATPRHLATMJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


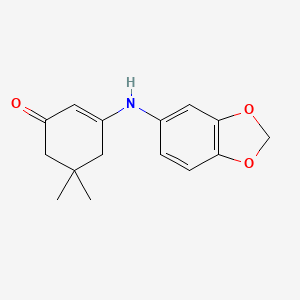
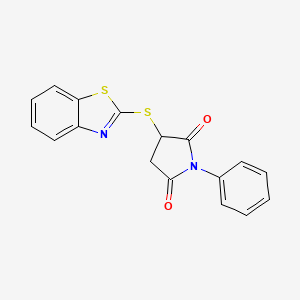
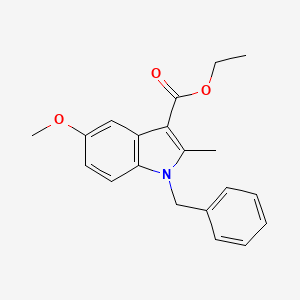
![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009382.png)
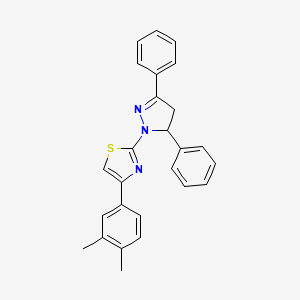
ethanenitrile](/img/structure/B15009393.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
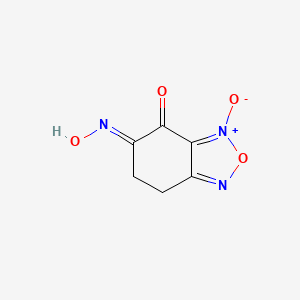
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15009414.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15009419.png)
![6-(3-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B15009426.png)
![(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15009429.png)
![4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15009446.png)
